2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a thiazole ring, a pyrimidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the construction of the pyrimidine ring, and finally, the attachment of the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process would also need to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide can be compared with other compounds that have similar structural features, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide (CAS Number: 1251689-05-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H20N4O2S, with a molecular weight of 416.5 g/mol. The structure features a thiazole ring and a dihydropyrimidine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiazole and pyrimidine derivatives. The compound has shown promising in vitro activity against various bacterial strains, with mechanisms likely involving inhibition of cell wall synthesis or interference with metabolic pathways.
2. Anticancer Properties
The thiazole and pyrimidine moieties have been associated with anticancer effects. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
3. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing pro-inflammatory cytokines in cell culture models.
Antimicrobial Studies
A study examined the antimicrobial activity of related compounds, revealing that modifications to the thiazole ring enhanced efficacy against Gram-positive bacteria. The compound was tested alongside standard antibiotics, showing synergistic effects that could lower the required dosage of existing treatments .
Anticancer Activity
In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 50 µM, indicating moderate potency compared to established chemotherapeutics . Mechanistic studies suggested that it may inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Anti-inflammatory Mechanisms
Research has indicated that the compound reduces levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in modulating inflammatory responses, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
Case Studies
Properties
IUPAC Name |
2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-15-8-6-7-11-19(15)25-21(28)13-27-16(2)24-12-18(23(27)29)22-26-20(14-30-22)17-9-4-3-5-10-17/h3-12,14H,13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXSDXSEYPTLBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=NC=C(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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